3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide

Catalog No.
S548526
CAS No.
1232410-49-9
M.F
C18H16N4O3S
M. Wt
368.40964
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyraz...

CAS Number

1232410-49-9

Product Name

3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide

IUPAC Name

3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide

Molecular Formula

C18H16N4O3S

Molecular Weight

368.40964

InChI

InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23)

InChI Key

DUIHHZKTCSNTGM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N

Solubility

Soluble in DMSO, not in water

Synonyms

VE821; VE-821; VE 821.

Description

The exact mass of the compound 3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide is 368.09431 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Chondrosarcoma Research

Specific Scientific Field: Orthopedics and Trauma, Medical Oncology

Summary of the Application: VE-821 is used as an ATR inhibitor to enhance the radiosensitivity and suppress DNA repair mechanisms of human chondrosarcoma cells .

Methods of Application or Experimental Procedures: The combined treatment with DNA repair inhibitors, with a focus on ATRi VE-821, and proton or carbon ions irradiation was investigated regarding cell viability, proliferation, cell cycle distribution, MAPK phosphorylation, and the expression of key DNA repair genes in two human chondrosarcoma cell lines .

Results or Outcomes: Pre-treatment with VE-821 resulted in a dose-dependent reduction in viability. Quantification of γH2AX phosphorylation and protein expression of the DNA repair pathways showed a reduced regenerative capacity after irradiation . The combined treatment with VE-821 and particle irradiation increased MAPK phosphorylation and the expression of apoptosis markers .

Application in T-lymphocyte Leukemic MOLT-4 Cells

Specific Scientific Field: Hematology, Medical Oncology

Summary of the Application: VE-821 is used as an ATR inhibitor to radiosensitize T-lymphocyte leukemic MOLT-4 cells .

Methods of Application or Experimental Procedures: The effects of VE-821 on MOLT-4 cells viability were analyzed. The inhibitor was used both as a single treatment and in combination with irradiation .

Results or Outcomes: VE-821 is a potent inhibitor of MOLT-4 cell growth both in single treatment and in combination with irradiation. It significantly affected the proliferation of MOLT-4 cells .

Application in Radiosensitization of MOLT-4 Cells

Specific Scientific Field: Radiobiology, Medical Oncology

Summary of the Application: VE-821 is used as an ATR inhibitor to radiosensitize T-lymphocyte leukemic MOLT-4 cells . The study aimed to elucidate molecular mechanisms underlying radiosensitization of MOLT-4 cells by VE-821 .

Methods of Application or Experimental Procedures: The study combined multiple approaches: cell biology techniques to reveal the inhibitor-induced phenotypes, and quantitative proteomics, phosphoproteomics, and metabolomics to comprehensively describe drug-induced changes in irradiated cells .

Results or Outcomes: VE-821 radiosensitized MOLT-4 cells, and furthermore 10 μM VE-821 significantly affected proliferation of sham-irradiated MOLT-4 cells . The data indicated that VE-821 potentiated metabolic disruption induced by irradiation and affected the response to irradiation-induced oxidative stress .

Application in Tumor Cells

Specific Scientific Field: Oncology, Radiobiology

Summary of the Application: VE-821 is used as an ATR inhibitor to abrogate carbon ion-induced G2/M cell cycle arrest in tumor cells .

Methods of Application or Experimental Procedures: The effects of VE-821 on tumor cells were analyzed. The inhibitor was used both as a single treatment and in combination with irradiation .

Results or Outcomes: VE-821 abrogated carbon ion-induced G2/M cell cycle arrest in tumor cells .

Application in Cancer Cells

Summary of the Application: VE-821 is used as an ATR inhibitor to sensitize cancer cells to Top1 inhibitors .

Methods of Application or Experimental Procedures: Single-cell analyses and DNA fiber combing assays were used to show that VE-821 abrogates the S-phase replication elongation checkpoint and the replication origin–firing checkpoint induced by camptothecin and LMP-400 .

Results or Outcomes: Upon irradiation, recovery of damaged deoxynucleotides might be affected by VE-821, hampering DNA repair by their deficiency .

  • VE-821 is an organic molecule belonging to the class of pyrazinecarboxamides [].
  • Its origin is likely synthetic, developed in a laboratory setting, though specific details about its discovery are not publicly available.
  • The significance of VE-821 in scientific research is currently unknown. However, given its classification as a pyrazinecarboxamide, it might be investigated for potential applications similar to other compounds in this class, which include medicinal chemistry and agricultural applications [].

Molecular Structure Analysis

VE-821 has a complex structure containing several functional groups:

  • A central pyrazine ring with a nitrogen atom at position 2 and 3.
  • An amino group (NH2) attached to the pyrazine ring at position 3.
  • A phenyl group (C6H5) attached to the nitrogen atom at position 2 of the pyrazine ring, forming an N-phenyl moiety.
  • A carboxyamide group (CONH2) attached to the pyrazine ring at position 2. This group consists of a carbonyl group (C=O) linked to an amino group.
  • A second phenyl group attached to the sulfur atom of a methylsulfonyl group (SO2CH3). The entire methylsulfonylphenyl group is then linked to the pyrazine ring at position 6.

This combination of functional groups suggests potential for various types of interactions with other molecules, which is important for its potential biological activity.


Chemical Reactions Analysis

  • Reactions involving the amino group: The amino group can participate in condensation reactions with other molecules containing carboxylic acid groups, forming amide bonds.
  • Reactions involving the amide group: The amide group can undergo hydrolysis under specific conditions, breaking the bond and releasing the corresponding amine and carboxylic acid.
  • Reactions of the aromatic rings: The phenyl rings might be susceptible to electrophilic aromatic substitution reactions depending on the reaction conditions.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Exact Mass

368.09431

Appearance

White to beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

VE-821

Dates

Modify: 2023-08-15
1: Huntoon CJ, Flatten KS, Wahner Hendrickson AE, Huehls AM, Sutor SL, Kaufmann SH, Karnitz LM. ATR inhibition broadly sensitizes ovarian cancer cells to chemotherapy independent of BRCA status. Cancer Res. 2013 Apr 2. [Epub ahead of print] PubMed PMID: 23548269.
2: Prevo R, Fokas E, Reaper PM, Charlton PA, Pollard JR, McKenna WG, Muschel RJ, Brunner TB. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy. Cancer Biol Ther. 2012 Sep;13(11):1072-81. doi: 10.4161/cbt.21093. Epub 2012 Jul 24. PubMed PMID: 22825331; PubMed Central PMCID: PMC3461814.
3: Pires IM, Olcina MM, Anbalagan S, Pollard JR, Reaper PM, Charlton PA, McKenna WG, Hammond EM. Targeting radiation-resistant hypoxic tumour cells through ATR inhibition. Br J Cancer. 2012 Jul 10;107(2):291-9. doi: 10.1038/bjc.2012.265. Epub 2012 Jun 19. PubMed PMID: 22713662; PubMed Central PMCID: PMC3394988.
4: Reaper PM, Griffiths MR, Long JM, Charrier JD, Maccormick S, Charlton PA, Golec JM, Pollard JR. Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR. Nat Chem Biol. 2011 Apr 13;7(7):428-30. doi: 10.1038/nchembio.573. PubMed PMID: 21490603.

Explore Compound Types